4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(9-13-3-4-15-16(8-13)25-12-24-15)20-6-7-21(18(23)11-20)14-2-1-5-19-10-14/h1-5,8,10H,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKBWLZZMVALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 1,3-Benzodioxole
A common route involves reacting 1,3-benzodioxole with acetyl chloride in the presence of Lewis acids like AlCl₃. For example:
$$ \text{1,3-Benzodioxole} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(2H-1,3-Benzodioxol-5-yl)Acetyl Chloride} $$
This intermediate is isolated in 75–85% yield after column chromatography.
Alternative Acylation Strategies
Direct acetylation using acetic anhydride and H₂SO₄ at 50°C achieves moderate yields (60–70%) but requires careful temperature control to avoid over-acylation. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes.
Construction of the Piperazin-2-one Core
Cyclization of 1,2-Diaminoethane Derivatives
A two-step process involves:
Ring-Closing Metathesis (RCM)
Advanced approaches employ Grubbs’ catalyst for RCM of diallylamine precursors:
$$ \text{Diallylamine} \xrightarrow{\text{Grubbs’ Catalyst}} \text{Piperazin-2-one} $$
Yields up to 82% are reported, though catalyst costs remain a limitation.
Incorporation of the Pyridin-3-yl Substituent
Nucleophilic Aromatic Substitution
Reacting piperazin-2-one with 3-bromopyridine in DMF at 120°C introduces the pyridinyl group via SNAr. K₂CO₃ is critical for deprotonation, achieving 70–75% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos enables milder conditions (80°C, 12 hours) with improved regioselectivity. This method is preferred for scale-up due to reduced side products.
Final Coupling and Purification
Amide Bond Formation
The acetyl chloride intermediate is coupled to the N-substituted piperazin-2-one using HOBt/EDCI in dichloromethane:
$$ \text{Acetyl Chloride} + \text{Piperazin-2-one} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} $$
Yields range from 60–68%, with purification via silica gel chromatography.
One-Pot Sequential Reactions
Recent protocols combine acylation and coupling in a single pot using BOP reagent , reducing processing time by 40%. This method achieves 72% yield but demands rigorous moisture control.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzodioxole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and cancers.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on substituent variations, molecular properties, and implied pharmacological relevance.
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Structure Variations: The target compound’s piperazin-2-one core distinguishes it from analogs with pyrido-pyrimidinone () or phenothiazine () scaffolds. Piperazin-2-one derivatives are less common in the literature but may offer improved metabolic stability compared to saturated piperazines.
Substituent Effects: The benzodioxol-5-yl group is a conserved feature across analogs, suggesting its role in modulating lipophilicity or binding to targets like serotonin receptors. Pyridin-3-yl substitution in the target compound contrasts with thiazolidinone () or phenothiazine () moieties, which introduce sulfur-containing heterocycles. These groups may influence redox properties or hydrogen-bonding interactions.
Pharmacological Implications: Thioxo-thiazolidinone derivatives () are associated with anti-inflammatory or antimicrobial activity due to the thione group’s electrophilicity .
Biological Activity
The compound 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into two significant moieties:
- Benzodioxole : Known for its role in various biological activities including anti-inflammatory and anticancer effects.
- Piperazine : A common scaffold in drug design that enhances bioactivity and selectivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it displays significant inhibition against α-amylase, which is crucial for carbohydrate metabolism. In vitro studies have reported IC50 values indicating potent inhibitory effects (IC50 values of 0.85 µM and 0.68 µM) .
- Anticancer Activity : Research indicates that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Some studies have suggested that compounds similar to this compound possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .
Case Studies
Several studies have evaluated the biological activity of compounds related to or derived from the target compound:
Study 1: Antidiabetic Activity
In a study assessing the antidiabetic potential of related benzodioxole derivatives, compound IIc demonstrated significant α-amylase inhibition and minimal cytotoxicity against normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic use .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of a series of benzodioxole compounds. Notably, these compounds exhibited substantial cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 26 to 65 µM across different assays . This highlights the potential of these compounds as lead candidates for further development in cancer therapy.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
